Methyl imidazo[1,2-A]pyrazine-6-carboxylate
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Overview
Description
Methyl imidazo[1,2-A]pyrazine-6-carboxylate is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-A]pyrazine family, known for its versatile applications in organic synthesis and drug development . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl imidazo[1,2-A]pyrazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the nucleophilic addition of 2-aminopyridine to an intermediate, followed by oxidative annulation . The reaction conditions often involve the use of catalysts such as transition metals or metal-free oxidation agents.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including pH adjustments, stirring, and separation techniques. For example, adjusting the pH with hydrochloric acid, followed by the addition of ethyl acetate and activated carbon for decolorization, can yield a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Methyl imidazo[1,2-A]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are often employed.
Reduction: Reduction reactions can be facilitated by specific reducing agents.
Substitution: Substitution reactions, particularly involving halides, are common.
Common Reagents and Conditions:
Oxidation: Oxone and other oxidizing agents.
Reduction: Hydrogenation catalysts.
Substitution: Halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulation can yield various substituted imidazo[1,2-A]pyrazine derivatives .
Scientific Research Applications
Methyl imidazo[1,2-A]pyrazine-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl imidazo[1,2-A]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce clustering of viral nucleoproteins, thereby exhibiting antiviral activity . The compound’s effects are mediated through its ability to bind to and modulate the activity of target proteins and enzymes.
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: Known for its applications in medicinal chemistry and drug development.
Pyrrolopyrazine: Exhibits significant antibacterial, antifungal, and antiviral activities.
Uniqueness: Methyl imidazo[1,2-A]pyrazine-6-carboxylate stands out due to its unique fused bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its versatility in various applications, from organic synthesis to drug development, highlights its importance in scientific research and industrial applications .
Properties
Molecular Formula |
C8H7N3O2 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl imidazo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-5-11-3-2-9-7(11)4-10-6/h2-5H,1H3 |
InChI Key |
KYTFUQMKAMGGQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=CN=C2C=N1 |
Origin of Product |
United States |
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